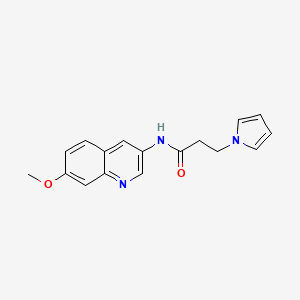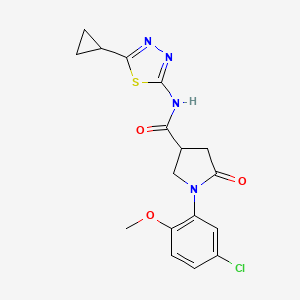
N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide is a synthetic organic compound that features a quinoline and pyrrole moiety. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide typically involves the following steps:
Formation of the Quinoline Moiety: This can be achieved through various methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Pyrrole Moiety: Pyrrole can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling of Quinoline and Pyrrole: The final step involves coupling the quinoline and pyrrole moieties through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole moiety, using reagents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions could target the quinoline moiety, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions could occur at the methoxy group, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: mCPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Thiols, amines, under basic or acidic conditions
Major Products
Oxidation: Oxidized derivatives of the pyrrole moiety
Reduction: Reduced derivatives of the quinoline moiety
Substitution: Substituted derivatives at the methoxy group
Scientific Research Applications
N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological assays.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide would depend on its specific biological target. Generally, compounds with quinoline and pyrrole moieties can interact with various enzymes, receptors, or nucleic acids, affecting cellular processes. The methoxy group may also play a role in modulating the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Pyrrole Derivatives: Such as porphyrins, which are important in biological systems (e.g., heme).
Methoxy-Substituted Compounds: Such as methoxyflavones, which have various biological activities.
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-(7-methoxyquinolin-3-yl)-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C17H17N3O2/c1-22-15-5-4-13-10-14(12-18-16(13)11-15)19-17(21)6-9-20-7-2-3-8-20/h2-5,7-8,10-12H,6,9H2,1H3,(H,19,21) |
InChI Key |
SQCHJSQLXPRURP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)NC(=O)CCN3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11006497.png)
methanone](/img/structure/B11006509.png)

![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-4-yl)acetamide](/img/structure/B11006514.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}propanamide](/img/structure/B11006518.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B11006519.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide](/img/structure/B11006525.png)


![5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide](/img/structure/B11006539.png)

![2-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11006551.png)
![{1-[({[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11006552.png)

